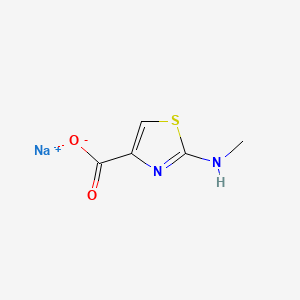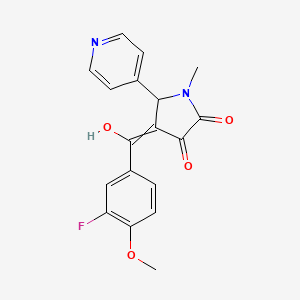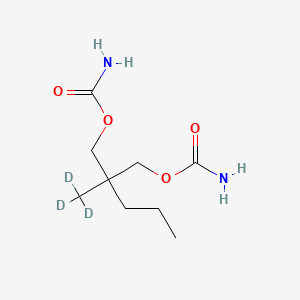![molecular formula C8H14ClP B13448337 9-Chloro-9-phosphabicyclo[4.2.1]nonane CAS No. 106308-31-0](/img/structure/B13448337.png)
9-Chloro-9-phosphabicyclo[4.2.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-9-phosphabicyclo[421]nonane is a chemical compound that belongs to the class of phosphabicyclo compounds It is characterized by a bicyclic structure containing a phosphorus atom and a chlorine substituent
Métodos De Preparación
The synthesis of 9-Chloro-9-phosphabicyclo[4.2.1]nonane involves several steps. One common method includes the reaction of 1,5-cyclooctadiene with phosphine, followed by chlorination. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Análisis De Reacciones Químicas
9-Chloro-9-phosphabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium alkoxides or amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form phosphonic acids.
Aplicaciones Científicas De Investigación
9-Chloro-9-phosphabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 9-Chloro-9-phosphabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine substituent can also participate in interactions with biological molecules, enhancing the compound’s overall activity .
Comparación Con Compuestos Similares
9-Chloro-9-phosphabicyclo[4.2.1]nonane can be compared with other similar compounds such as:
9-Phosphabicyclo[3.3.1]nonane: This compound has a different bicyclic structure but shares similar reactivity and applications.
9-Icosyl-9-phosphabicyclo[4.2.1]nonane: This compound has a longer alkyl chain, which can affect its physical properties and reactivity.
9-Borabicyclo[3.3.1]nonane: Although it contains boron instead of phosphorus, it exhibits similar chemical behavior and is used in hydroboration reactions
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
106308-31-0 |
|---|---|
Fórmula molecular |
C8H14ClP |
Peso molecular |
176.62 g/mol |
Nombre IUPAC |
9-chloro-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H14ClP/c9-10-7-3-1-2-4-8(10)6-5-7/h7-8H,1-6H2 |
Clave InChI |
UMFHTEXKXUQKBP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CCC(C1)P2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)

![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)


![Methyl 2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetate](/img/structure/B13448290.png)


![4-(3-Methoxypropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13448322.png)
![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)




